
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol
Übersicht
Beschreibung
The compound "1-(Azetidin-3-yl)-4-methylpiperidin-4-ol" is not directly mentioned in the provided papers. However, the papers do discuss various azetidine derivatives and their synthesis, which can provide insights into the general class of compounds that "1-(Azetidin-3-yl)-4-methylpiperidin-4-ol" belongs to. Azetidine is a four-membered nitrogen-containing ring, and its derivatives are of significant interest due to their biological activities and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of azetidine derivatives can involve multiple steps, including the formation of the azetidine ring, functionalization, and coupling reactions. For instance, the synthesis of a novel ligand for nicotinic receptors involved a Stille coupling reaction followed by deprotection using trifluoroacetic acid (TFA) . Another example is the preparation of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one, which involved a Betti’s condensation reaction and subsequent treatment with chloroacetic acid and POCl3 . Additionally, the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine showcases the construction of the chiral azetidine ring .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be elucidated using X-ray crystallography and computational methods. For example, the crystal structures of certain azetidinylquinolones were found to be in agreement with their calculated geometries . The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol was determined, revealing a puckered four-membered ring and a network of intermolecular hydrogen bonds .
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions due to the reactive nature of the azetidine ring. The strained ring can undergo selective bond cleavage, which, coupled with further transformations, allows for the synthesis of a wide range of biologically important compounds . The reactivity of azetidine derivatives also enables their use in catalytic asymmetric addition reactions, as demonstrated by the enantioselective addition of organozinc reagents to aldehydes using a chiral azetidine derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can be influenced by the substituents on the azetidine ring. For instance, the study of 7-azetidinylquinolones revealed correlations between antibacterial potency and calculated electronic properties, as well as experimental capacity factors . The presence of bulky substituents, such as a ferrocenyl group, can significantly affect the enantioselectivity of reactions involving azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
A study synthesized a series of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, showing marked improvement in antileishmanial activity against Leishmania major when transforming methyleneamines to azetidin-2-ones. This demonstrates potential applications in treating parasitic infections (Singh et al., 2012).
Anti-Inflammatory Activity
Another research synthesized new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one and tested them for anti-inflammatory effects. The results indicated potent and significant anti-inflammatory activities, comparable to indomethacin, a commonly used drug (Sharma et al., 2013).
Glycosidase Inhibitory Activity
In another study, azetidine iminosugars derived from D-glucose showed significant inhibitory activity against amyloglucosidase from Aspergillus niger. This suggests potential applications in the development of glycosidase inhibitors (Lawande et al., 2015).
Antimicrobial Agents
Research on the synthesis of novel azetidin-2-ones revealed antimicrobial activity. The study highlighted the potential of these compounds as antimicrobial agents, offering avenues for developing new treatments for microbial infections (Ansari & Lal, 2009).
Antitubercular Activities
A series of synthesized azetidinone analogues were examined for antimicrobial and antituberculosis activity. The findings provide insights for designing antibacterial and antituberculosis active compounds, contributing to the development of new therapeutics (Chandrashekaraiah et al., 2014).
Synthesis of Functionalized Azetidines
A study focused on the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes, highlighting the potential of azetidin-3-ones as versatile substrates for synthesizing functionalized azetidines (Ye et al., 2011).
Synthesis of Antimitotic Compounds
Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core revealed structures of antimitotic compounds. This is significant in the context of developing new antimitotic agents for cancer therapy (Twamley et al., 2020).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information and recommended safety precautions.
Zukünftige Richtungen
This involves discussing potential areas of future research or applications of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “1-(Azetidin-3-yl)-4-methylpiperidin-4-ol”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could consider reaching out to a chemist or a chemical engineer if you need detailed information. They might be able to help guide your research or provide further insights.
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(12)2-4-11(5-3-9)8-6-10-7-8/h8,10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDMLCYDWIQIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

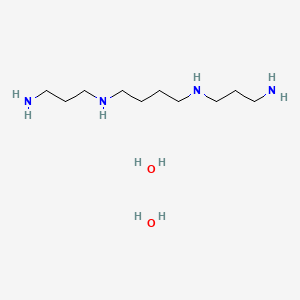
![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)
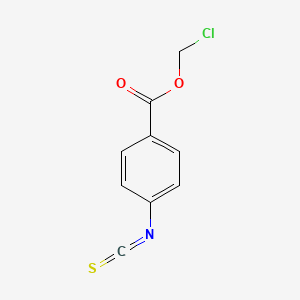
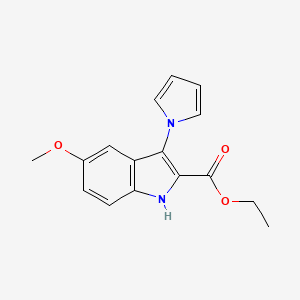
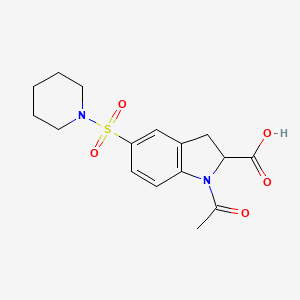
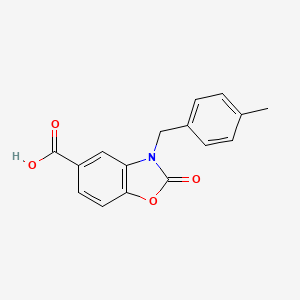

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)
![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)
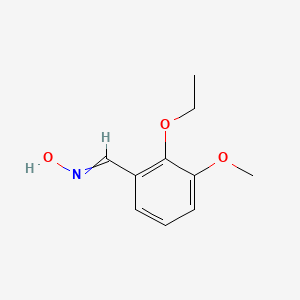
![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)